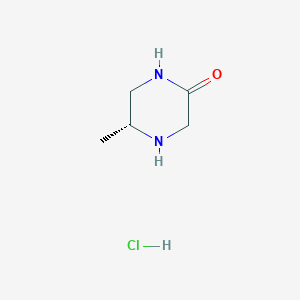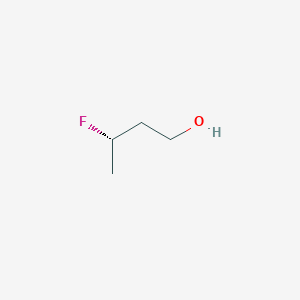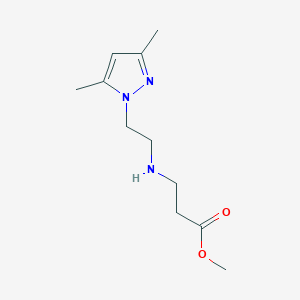![molecular formula C21H17ClN4O4S B2481998 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941884-10-2](/img/structure/B2481998.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that include pyrazole derivatives and benzodioxoles, known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The synthesis and analysis of such compounds provide insights into their structural conformation, chemical reactivity, and potential applications.
Synthesis Analysis
Pyrazole derivatives similar to the specified compound are typically synthesized through multi-step chemical reactions involving key precursors like benzo[d][1,3]dioxol-5-yl derivatives and chlorophenyl-thienopyrazol derivatives. These processes often involve condensation reactions, cyclization, and substitution reactions to introduce various functional groups into the molecule (Naveen et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, X-ray crystallography, and mass spectrometry. These analyses reveal the presence of chiral centers, conformations of the pyrazole rings, and interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability and reactivity of the molecule (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such molecules is influenced by their functional groups and molecular structure. These compounds can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, which can be exploited to synthesize a wide range of derivatives with potential biological activities (Şahin et al., 2011).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications (Asegbeloyin et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are crucial for the compound's applications in synthesis and pharmaceuticals. These properties are often studied using spectroscopic methods and computational chemistry techniques to predict the molecule's behavior in chemical reactions (Diwaker, 2014).
Scientific Research Applications
Structural Elucidation and Analysis
Structural elucidation of similar compounds, such as pyrazole derivatives, is crucial for understanding their chemical properties and potential applications. For instance, compounds involving benzo[d][1,3]dioxol-5-yl and chlorophenyl groups have been synthesized and characterized through various techniques, including NMR, mass spectrometry, and X-ray crystallography. These studies often aim to understand the conformation, crystal structure, and intermolecular interactions, which are essential for designing compounds with desired properties (S. Naveen et al., 2018).
Antimicrobial and Antitumor Activities
Several compounds with structures related to the query have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies involve testing the compounds against various cancer cell lines and bacteria to identify potential therapeutic agents. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising activities against hepatocellular carcinoma (HepG2) cell lines (S. M. Gomha et al., 2016).
Antibacterial Agents
Compounds derived from pyrazole and thiazole cores have been designed, synthesized, and evaluated for their antibacterial properties. Such studies aim to discover new antibacterial agents that can address the challenge of antibiotic resistance by targeting various bacterial strains (M. Palkar et al., 2017).
Molecular Interaction Analysis
Research on related compounds often includes molecular interaction studies, such as analyzing how specific antagonists interact with receptors. This type of research provides insights into the molecular mechanisms of action, which is crucial for drug design and development (J. Shim et al., 2002).
Hirshfeld Surface Analysis
Hirshfeld surface analysis is another area of research interest, used to quantify intermolecular contacts within the crystal structures of related compounds. This analysis helps in understanding the solid-state properties and stability of compounds, which is valuable for the development of materials with specific characteristics (K. Kumara et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a1-benzo[1,3]dioxol-5-yl-indole structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and activity of similar compounds, it may interact with its targets to cause changes such ascell cycle arrest and induction of apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Result of Action
Similar compounds have been found to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S/c22-13-2-4-14(5-3-13)26-19(15-9-31-10-16(15)25-26)24-21(28)20(27)23-8-12-1-6-17-18(7-12)30-11-29-17/h1-7H,8-11H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGPAQACYPURKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)

![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)
![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)
![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)
![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)

![(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2481934.png)


![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)